molecular formula C13H12N2O2 B14881537 Methyl 4'-methyl-2,2'-bipyridine-4-acetate

Methyl 4'-methyl-2,2'-bipyridine-4-acetate

Cat. No.: B14881537
M. Wt: 228.25 g/mol
InChI Key: XUMIMXWSFRVKEX-UHFFFAOYSA-N
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Description

Methyl 4’-methyl-2,2’-bipyridine-4-acetate is a bipyridine derivative Bipyridine compounds are known for their ability to form stable complexes with metal ions, making them valuable in various fields such as catalysis, materials science, and coordination chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of bipyridine derivatives, including Methyl 4’-methyl-2,2’-bipyridine-4-acetate, often involves metal-catalyzed cross-coupling reactions. Common methods include:

    Suzuki Coupling: This reaction involves the coupling of aryl halides with boronic acids in the presence of a palladium catalyst.

    Stille Coupling: This method uses organotin compounds and aryl halides with a palladium catalyst.

    Negishi Coupling: This reaction involves the use of organozinc compounds and aryl halides with a palladium catalyst.

    Ullmann Coupling: This method involves the homocoupling of aryl halides using copper as a catalyst.

    Wurtz Coupling: This reaction involves the coupling of alkyl halides using sodium metal.

Industrial Production Methods

Industrial production of bipyridine derivatives typically involves large-scale coupling reactions under controlled conditions to ensure high yield and purity. The choice of method depends on the availability of starting materials, cost, and desired product specifications.

Chemical Reactions Analysis

Types of Reactions

Methyl 4’-methyl-2,2’-bipyridine-4-acetate can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, hydrogen peroxide, and chromium trioxide.

    Reduction: Common reducing agents include sodium borohydride, lithium aluminum hydride, and hydrogen gas with a metal catalyst.

    Substitution: Common reagents include halogens, alkyl halides, and nucleophiles such as amines or alcohols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or amines.

Scientific Research Applications

Methyl 4’-methyl-2,2’-bipyridine-4-acetate has several scientific research applications:

    Chemistry: It is used as a ligand in coordination chemistry to form complexes with metal ions, which can be used as catalysts in various chemical reactions.

    Biology: It is used in the study of metal ion interactions with biological molecules, which can provide insights into metalloprotein functions and enzyme mechanisms.

    Industry: It is used in the development of materials with specific electronic, optical, or magnetic properties, such as organic light-emitting diodes (OLEDs) and photovoltaic cells.

Mechanism of Action

The mechanism of action of Methyl 4’-methyl-2,2’-bipyridine-4-acetate involves its ability to coordinate with metal ions. This coordination can influence the electronic properties of the metal center, affecting its reactivity and interactions with other molecules. The specific molecular targets and pathways involved depend on the metal ion and the context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    4,4’-Dimethyl-2,2’-bipyridine: This compound has two methyl groups at the 4 and 4’ positions, making it similar in structure but with different electronic properties.

    4’-Methyl-2,2’-bipyridine-4-carboxaldehyde: This compound has a formyl group at the 4 position, which can influence its reactivity and applications.

Properties

Molecular Formula

C13H12N2O2

Molecular Weight

228.25 g/mol

IUPAC Name

2-[2-(4-methylpyridin-2-yl)pyridin-4-yl]acetic acid

InChI

InChI=1S/C13H12N2O2/c1-9-2-4-14-11(6-9)12-7-10(3-5-15-12)8-13(16)17/h2-7H,8H2,1H3,(H,16,17)

InChI Key

XUMIMXWSFRVKEX-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC=C1)C2=NC=CC(=C2)CC(=O)O

Origin of Product

United States

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